molecular formula C11H12BrN3O3 B14374308 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89732-03-6

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14374308
CAS No.: 89732-03-6
M. Wt: 314.14 g/mol
InChI Key: JMQNZORWCORKOO-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with indole as the primary starting material.

    Bromination: The indole is brominated at the 5-position using bromine or a brominating agent under controlled conditions.

    Nitration: The brominated indole undergoes nitration to introduce the nitro group at the 7-position. This is usually achieved using a mixture of nitric acid and sulfuric acid.

    Amidation: The nitro-bromo-indole is then reacted with N,N-dimethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Shares the bromine substitution but lacks the nitro and carboxamide groups.

    N,N-Dimethyl-7-nitroindole: Similar nitro substitution but lacks the bromine atom.

    7-Nitro-2,3-dihydro-1H-indole-1-carboxamide: Similar carboxamide group but lacks the bromine atom

Uniqueness

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide is unique due to the combination of bromine, nitro, and carboxamide groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89732-03-6

Molecular Formula

C11H12BrN3O3

Molecular Weight

314.14 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-7-nitro-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C11H12BrN3O3/c1-13(2)11(16)14-4-3-7-5-8(12)6-9(10(7)14)15(17)18/h5-6H,3-4H2,1-2H3

InChI Key

JMQNZORWCORKOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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